molecular formula C14H17NO4 B3080258 (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1082647-17-3

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B3080258
CAS RN: 1082647-17-3
M. Wt: 263.29 g/mol
InChI Key: PSLRPQJJKWEIQG-MFKMUULPSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as carboxylic acid, ether, and pyrrolidine . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including aldol reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific structural information for this compound was not found .


Chemical Reactions Analysis

The compound’s functional groups suggest it could participate in a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Unfortunately, specific information for this compound was not found .

Scientific Research Applications

Biological Activity and Oxylipin Pathways

(R,R)-3-hydroxyeicosapentaenoic acid (3R-HETE): belongs to the oxylipin class of natural products. These compounds are found in marine and terrestrial sources, as well as in the human body. Due to their biological activities and roles in diverse biosynthetic pathways, oxylipins have attracted significant scientific interest . Researchers study their impact on inflammation, immune responses, and cellular signaling.

Prostaglandin and Leukotriene Biosynthesis

3R-HETE is biosynthesized from eicosapentaenoic acid (EPA), one of the ω-3 polyunsaturated fatty acids (PUFAs). It serves as a precursor for prostaglandins, leukotrienes, and other eicosanoids. These lipid mediators play crucial roles in inflammation, pain, and immune regulation. Investigating the specific pathways involving 3R-HETE sheds light on its functional significance .

Studying Stereochemistry and Enantiomers

The absolute configuration at C-3 in 3R-HETE has been tentatively assigned. Researchers use synthetic approaches to prepare both ®- and (S)-enantiomers. Understanding their stereochemistry helps elucidate their interactions with biological targets and enzymes. Techniques like 19F NMR Mosher esters analysis provide valuable insights .

Antimicrobial Properties

While research on 3R-HETE’s antimicrobial effects is limited, exploring its potential in microbial pathogenesis is essential. Investigating its interactions with bacterial or fungal membranes, enzymes, or signaling pathways could reveal novel therapeutic strategies .

Cardiovascular Health and Inflammation

EPA-derived oxylipins, including 3R-HETE, are associated with cardiovascular health. They modulate platelet aggregation, vascular tone, and inflammation. Researchers study their impact on cardiovascular diseases, such as atherosclerosis and hypertension .

Drug Development and Targeted Therapies

Understanding the biological effects of 3R-HETE can inspire drug development. Researchers explore its potential as a therapeutic agent or as a lead compound for designing novel drugs. Targeting specific pathways influenced by 3R-HETE may yield promising treatments for inflammatory disorders, cancer, or metabolic diseases.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information about this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. An SDS for this specific compound was not found .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include determining its physical and chemical properties, investigating its reactivity, and exploring its potential uses .

properties

IUPAC Name

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-15-12(16)8-10(14(17)18)13(15)9-6-4-5-7-11(9)19-2/h4-7,10,13H,3,8H2,1-2H3,(H,17,18)/t10-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLRPQJJKWEIQG-MFKMUULPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

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